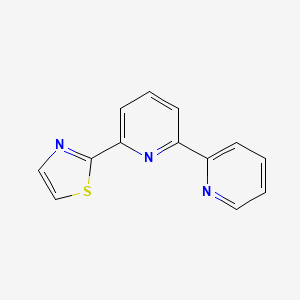
3,9-Dioxa-2,10-dithia-6-azaundecanoic acid, phenylmethyl ester, 2,2,10,10-tetraoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Dioxa-2,10-dithia-6-azaundecanoic acid, phenylmethyl ester, 2,2,10,10-tetraoxide is a complex organic compound with the molecular formula C14H21NO8S2. This compound is characterized by the presence of multiple functional groups, including ether, thioether, and ester groups, which contribute to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dioxa-2,10-dithia-6-azaundecanoic acid, phenylmethyl ester, 2,2,10,10-tetraoxide typically involves multi-step organic reactions. One common synthetic route includes the reaction of N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine with appropriate reagents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3,9-Dioxa-2,10-dithia-6-azaundecanoic acid, phenylmethyl ester, 2,2,10,10-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction pathway and conditions .
Scientific Research Applications
3,9-Dioxa-2,10-dithia-6-azaundecanoic acid, phenylmethyl ester, 2,2,10,10-tetraoxide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,9-Dioxa-2,10-dithia-6-azaundecanoic acid, phenylmethyl ester, 2,2,10,10-tetraoxide involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to form covalent bonds with target molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine: Shares similar functional groups and reactivity.
3,10-Dioxa-5,8-diazaundecanoic acid, 11-(9H-fluoren-9-yl)-2-methyl-6,9-dioxo-, phenylmethyl ester: Another compound with similar structural features and applications.
Uniqueness
3,9-Dioxa-2,10-dithia-6-azaundecanoic acid, phenylmethyl ester, 2,2,10,10-tetraoxide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C13H19NO8S2 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
benzyl 2-(2-methylsulfonyloxyethylamino)ethoxysulfonylformate |
InChI |
InChI=1S/C13H19NO8S2/c1-23(16,17)21-9-7-14-8-10-22-24(18,19)13(15)20-11-12-5-3-2-4-6-12/h2-6,14H,7-11H2,1H3 |
InChI Key |
YBGSMWIBKKYLDA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCNCCOS(=O)(=O)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-(9,9'-Spirobi[fluoren]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12330367.png)
![2-[5-(Tert-butyl-dimethyl-silyloxy)-2-methylene-cyclohexylidene]-ethanol](/img/structure/B12330374.png)
